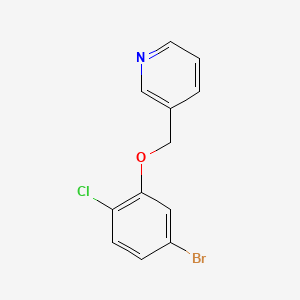

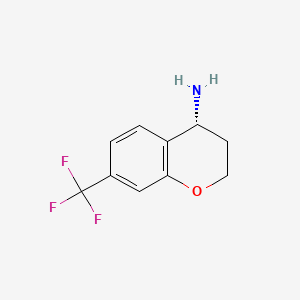

![molecular formula C13H9NOS B578580 2-(Benzo[b]thiophen-2-yl)pyridin-3-ol CAS No. 1261973-39-0](/img/structure/B578580.png)

2-(Benzo[b]thiophen-2-yl)pyridin-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

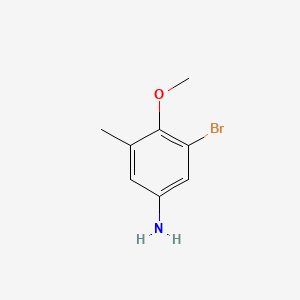

2-(Benzo[b]thiophen-2-yl)pyridin-3-ol is a heterocyclic compound with the empirical formula C13H9NS . It is a solid substance with a molecular weight of 211.28 . The compound is also known by the synonym 2-(Benzo[b]thiophen-2-yl)pyridine .

Synthesis Analysis

The synthesis of 2-(Benzo[b]thiophen-2-yl)pyridin-3-ol and related compounds has been reported in the literature . For instance, 2-Phenylpyridine- and 2-(benzo[b]thiophen-2-yl)pyridine-based o-carboranyl compounds were prepared and fully characterized by multinuclear NMR spectroscopy and elemental analysis . The solid-state structure of one of the compounds was determined by single-crystal X-ray diffraction .Molecular Structure Analysis

The molecular structure of 2-(Benzo[b]thiophen-2-yl)pyridin-3-ol is characterized by the presence of a benzo[b]thiophene moiety attached to a pyridine ring . The compound’s structure can be represented by the SMILES stringc1ccc(nc1)-c2cc3ccccc3s2 . Chemical Reactions Analysis

The compound exhibits major absorption bands that were assigned to π–π* transitions involving the pyridine and benzo[b]thiophene moieties, as well as weak intramolecular charge-transfer (ICT) transitions between the o-carboranes and their aryl groups . Furthermore, the chelated compounds exhibited dominant low-energy absorption bands resulting from the reinforcement of ICT transitions that correspond to the o-carborane moieties through the restriction of aromatic-ring free rotation .Physical And Chemical Properties Analysis

2-(Benzo[b]thiophen-2-yl)pyridin-3-ol is a solid substance with a melting point of 123-127 °C . The compound has a molecular weight of 211.28 .Applications De Recherche Scientifique

Photophysical Properties

The compound has been studied for its photophysical properties . The planarity of the aryl groups appended to the o-carborane in the compound decisively affects the efficiency of radiative decay based on intramolecular charge transfer (ICT) involving the o-carborane . This property makes it a potential candidate for optoelectronic materials for various functional and photonic applications .

Structural Formation of Aromatic Rings

The compound has been used to study the impact of the structural formation of aromatic rings on photophysical properties . The compound’s structure was fully characterised by multinuclear NMR spectroscopy and elemental analysis .

Intramolecular Charge Transfer (ICT)

The compound exhibits interesting ICT transitions between the o-carboranes and their aryl groups . This property is particularly important in the field of molecular electronics and photonics .

Photoluminescence Emissions

The compound has been studied for its photoluminescence emissions . The compound showed an intense emission, assignable to ICT transition between the aryl and o-carborane moieties, in both solution and film states .

Optoelectronic Materials

The compound has been investigated as a novel family of optoelectronic materials for various functional and photonic applications . They possess excellent thermal and electrochemical stabilities .

Antimicrobial Potential

Some compounds related to “2-(Benzo[b]thiophen-2-yl)pyridin-3-ol” were found to possess promising antimicrobial potential . This suggests that the compound could be further developed for antimicrobial applications .

Mécanisme D'action

While the specific mechanism of action of 2-(Benzo[b]thiophen-2-yl)pyridin-3-ol is not mentioned in the search results, the compound’s photophysical properties have been studied . The compound did not exhibit photoluminescence emissions in toluene at 298 K, but showed emissions at around 450 nm in solution at 77 K, invoked by radiative ICT transitions .

Safety and Hazards

Orientations Futures

The photophysical results for these o-carboranyl compounds reveal that the planarities of the aryl groups appended to the o-carborane decisively affect the efficiency of radiative decay based on ICT involving the o-carborane . This suggests potential future directions for research into the properties and applications of 2-(Benzo[b]thiophen-2-yl)pyridin-3-ol and related compounds.

Propriétés

IUPAC Name |

2-(1-benzothiophen-2-yl)pyridin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NOS/c15-10-5-3-7-14-13(10)12-8-9-4-1-2-6-11(9)16-12/h1-8,15H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNDYHYKUILJHAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)C3=C(C=CC=N3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682901 |

Source

|

| Record name | 2-(1-Benzothiophen-2-yl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzo[b]thiophen-2-yl)pyridin-3-ol | |

CAS RN |

1261973-39-0 |

Source

|

| Record name | 2-(1-Benzothiophen-2-yl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzyl-1,7-diazaspiro[3.5]nonane](/img/structure/B578498.png)

![2-Oxa-6-azaspiro[3.3]heptane oxalate](/img/structure/B578506.png)

![8-Oxa-3-azabicyclo[3.2.1]octane-4-thione](/img/structure/B578507.png)